molecular formula C14H15BrN4O2S B280301 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

Cat. No. B280301
M. Wt: 383.27 g/mol
InChI Key: BYQXMKVHCGMKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BPTES targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used in various biosynthetic pathways.

Scientific Research Applications

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been shown to selectively inhibit glutaminase activity in cancer cells without affecting normal cells. This makes 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide a promising candidate for cancer therapy.

Mechanism of Action

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide binds to the active site of glutaminase and inhibits its activity. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy and building blocks for cancer cell growth. By inhibiting glutaminase, 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide reduces the supply of glutamate and other biosynthetic intermediates, leading to cancer cell death.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been shown to selectively inhibit glutaminase activity in cancer cells without affecting normal cells. This makes 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide a promising candidate for cancer therapy. In addition, 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death. 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo. In addition, 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has a short half-life, which can limit its effectiveness in long-term treatment.

Future Directions

There are several future directions for 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide research. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of focus is the optimization of drug delivery methods to improve the solubility and half-life of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide. In addition, there is a need for further studies to elucidate the mechanism of action of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide in cancer therapy.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide involves a series of steps starting from 2-methoxybenzoyl isothiocyanate and ethyl 4-bromo-1H-pyrazole-3-carboxylate. The intermediate product is then reacted with 2-aminophenol to obtain the final product, 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide. The synthesis of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been optimized to yield a high purity product with good reproducibility.

properties

Molecular Formula

C14H15BrN4O2S

Molecular Weight

383.27 g/mol

IUPAC Name

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-3-19-8-9(15)12(18-19)13(20)17-14(22)16-10-6-4-5-7-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,20,22)

InChI Key

BYQXMKVHCGMKNP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br

Origin of Product

United States

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